N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
Description
N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is notable for its unique structure, which includes a triazolo[3,4-a]phthalazine moiety, a sulfonamide group, and a hydroxypropyl side chain
Properties
Molecular Formula |
C20H21N5O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H21N5O4S/c1-13-15-6-3-4-7-16(15)19-22-23-20(25(19)24-13)17-12-14(8-9-18(17)29-2)30(27,28)21-10-5-11-26/h3-4,6-9,12,21,26H,5,10-11H2,1-2H3 |
InChI Key |
CEJVECMLWFKTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)NCCCO)OC)C4=CC=CC=C14 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazolo[3,4-a]phthalazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl side chain can yield propionaldehyde or propionic acid, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The triazolo[3,4-a]phthalazine moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can modulate various biological processes, such as signal transduction and gene expression. The sulfonamide group also contributes to the compound’s ability to form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Nefazodone: An antidepressant similar to trazodone.
Uniqueness
N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of a triazolo[3,4-a]phthalazine core, a sulfonamide group, and a hydroxypropyl side chain. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other triazole-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
